molecular formula C10H13N B3243363 (2-Phenylcyclopropyl)methanamine CAS No. 15639-87-9

(2-Phenylcyclopropyl)methanamine

Cat. No. B3243363
CAS RN: 15639-87-9
M. Wt: 147.22 g/mol
InChI Key: ATTLDOZXPZCOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylcyclopropyl)methanamine, also known as PCPM, is a cyclopropylamine derivative that has gained attention in the scientific community due to its potential use in research. This compound has been shown to have unique properties that make it a valuable tool for studying various biological processes. In

Scientific Research Applications

Transfer Hydrogenation Reactions

  • A study by Karabuğa et al. (2015) explored the synthesis of quinazoline-based ruthenium complexes, starting from compounds related to (2-Phenylcyclopropyl)methanamine. These catalysts were highly effective in transfer hydrogenation reactions of acetophenone derivatives, achieving up to 99% conversion rates (Karabuğa et al., 2015).

Catalytic Evaluation

  • Roffe et al. (2016) synthesized derivatives of (2-Phenylcyclopropyl)methanamine for use in unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Anticancer Activity

  • Mbugua et al. (2020) reported the synthesis of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from (2-Phenylcyclopropyl)methanamine. These complexes exhibited significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

Surface-Catalyzed Reactions

  • Mascavage et al. (2006) investigated the surface-catalyzed reaction between gases involving 2,2-dimethylpropanal and methanamine, a related compound. This study provided insights into processes common to biological systems and transamination reactions (Mascavage et al., 2006).

Synthesis and Characterization of Complexes

  • Chiririwa et al. (2013) focused on the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands, starting from compounds similar to (2-Phenylcyclopropyl)methanamine. These complexes were used as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).

Synthesis of BCP Benzylamines

  • Shelp and Walsh (2018) reported the synthesis of BCP benzylamines through the reactivity of [1.1.1]propellane with 2-azaallyl anions, generated from N-benzyl ketimines, providing access to BCP analogues of diaryl methanamines (Shelp & Walsh, 2018).

Antimicrobial Evaluation

  • Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited a range of antibacterial and antifungal activities (Visagaperumal et al., 2010).

properties

IUPAC Name

(2-phenylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTLDOZXPZCOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylcyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylcyclopropyl)methanamine
Reactant of Route 2
(2-Phenylcyclopropyl)methanamine
Reactant of Route 3
(2-Phenylcyclopropyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Phenylcyclopropyl)methanamine
Reactant of Route 5
(2-Phenylcyclopropyl)methanamine
Reactant of Route 6
(2-Phenylcyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.